
Piperidine-3-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-3-carboximidamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-carboximidamide dihydrochloride can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the preparation of ®-3-amino piperidine hydrochloride from D-glutamic acid through a series of steps including hydroxyl esterification, amido Boc protection, ester reduction, hydroxyl activation, cyclization, and amino Boc removal .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic methodologies has proven to be efficient and sustainable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperidine-3-carboxylic acid derivatives, while reduction reactions may produce piperidine-3-carboximidamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Piperidine-3-carboximidamide dihydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents and inhibitors targeting specific enzymes such as cathepsin K . In biology, it is used in the study of enzyme inhibition and molecular interactions. In the industrial sector, it is employed in the production of fine chemicals and as a catalyst in organic synthesis .
Mecanismo De Acción
The mechanism of action of piperidine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as cathepsin K by forming hydrogen bonds and hydrophobic interactions with key active-site residues . This inhibition leads to the modulation of various biological processes, including bone resorption and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to piperidine-3-carboximidamide dihydrochloride include piperine-carboximidamide hybrids, pyridine-2,6-bis(carboximidamide) dihydrochloride, and other piperidine derivatives .
Uniqueness: this compound is unique due to its specific structural features and its ability to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1172535-13-5 |
|---|---|
Fórmula molecular |
C6H15Cl2N3 |
Peso molecular |
200.11 g/mol |
Nombre IUPAC |
piperidine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H13N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h5,9H,1-4H2,(H3,7,8);2*1H |
Clave InChI |
CTJNAOPXEJHCKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)


![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
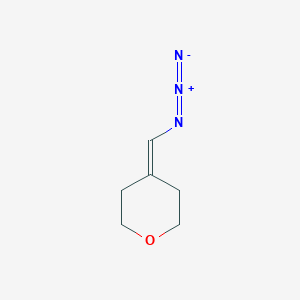
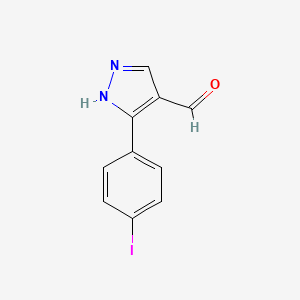
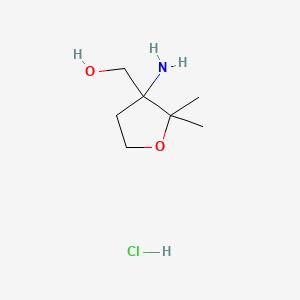
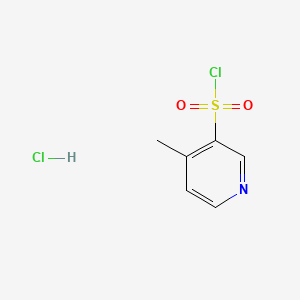

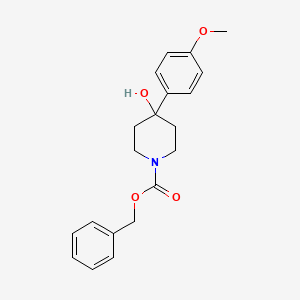
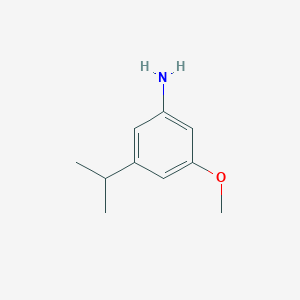
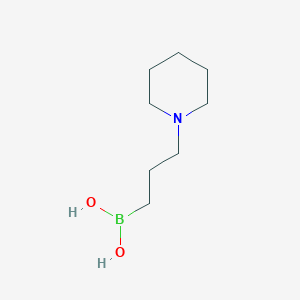
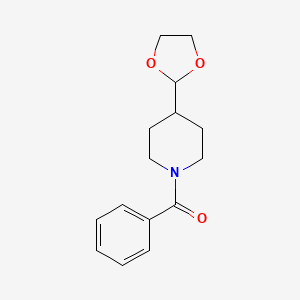
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
